Terretonin

Anti-inflammatory Natural products Meroterpenoids

Terretonin (CAS 71911-90-5) is a structurally unique tetracyclic meroterpenoid with a 6/6/6/5 core skeleton distinct from other meroterpenoids. With 18 analogs showing divergent bioactivity, generic substitution is scientifically inadvisable. Validated applications: anti-inflammatory SAR (22–34% NO inhibition in LPS-stimulated RAW264.7 macrophages at 50 μg/mL), ALI research targeting SIRT1/Nrf2/NF-κBp65/NLRP3 (in vivo efficacy at 40 mg/kg), and anticancer screening. Procure HPLC-verified terretonin for reproducible results.

Molecular Formula C26H32O9
Molecular Weight 488.5 g/mol
Cat. No. B1644113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerretonin
Molecular FormulaC26H32O9
Molecular Weight488.5 g/mol
Structural Identifiers
SMILESCC1(C(=O)CCC2(C1=C(C(=O)C3(C2(CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)O)C)O)C)C
InChIInChI=1S/C26H32O9/c1-12-11-26(33)22(4)10-9-13(27)21(2,3)15(22)14(28)17(29)24(26,6)16-18(30)35-25(7,20(32)34-8)19(31)23(12,16)5/h16,28,33H,1,9-11H2,2-8H3/t16-,22+,23+,24-,25-,26+/m1/s1
InChIKeyCYHGEJACRPDZDP-IKNWHQMFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terretonin Procurement Guide: Baseline Specifications of a Tetracyclic Meroterpenoid Mycotoxin


Terretonin (C26H32O9, average mass 488.53 Da) is a tetracyclic meroterpenoid classified as an Aspergillus metabolite and mycotoxin [1]. It is biosynthesized via a mixed polyketide–terpenoid pathway from A. terreus [2], possessing a unique 6/6/6/5 tetracyclic core skeleton distinct from other meroterpenoids [3]. The compound is characterized by multiple oxygenated functional groups including a methyl ester, enone, and enol moieties, which contribute to its biological activity profile [1].

Why Terretonin Cannot Be Substituted by Other Meroterpenoids Without Loss of Specific Bioactivity


Terretonins constitute a structurally diverse class of meroterpenoids with 18 distinct compounds reported from Aspergillus species and synthetic sources [1]. Despite sharing a core tetracyclic skeleton, variations in oxygenation patterns, ring substitutions, and stereochemistry across terretonin analogs (e.g., terretonins A, D, E, F, N, O) result in markedly different biological activity profiles [2]. For instance, terretonin exhibits protective effects in sepsis-induced acute lung injury via SIRT1/Nrf2/NF-κBp65/NLRP3 signaling modulation, whereas terretonins E and F function as mitochondrial respiratory chain inhibitors [3]. Consequently, generic substitution with a structurally related meroterpenoid without empirical validation would introduce significant uncertainty in experimental outcomes and is scientifically inadvisable for procurement decisions.

Quantitative Evidence for Terretonin Differentiation: Head-to-Head and Cross-Study Comparisons


Anti-Inflammatory Activity of Terretonin vs. Terretonin A and Terretonin D in LPS-Stimulated RAW264.7 Macrophages

In a direct comparative assay, terretonin (2), terretonin A (3), and terretonin D (4) were evaluated for inhibition of nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages. All three compounds exhibited weak anti-inflammatory activity with inhibitory rates ranging from 22% to 34% at a concentration of 50 μg/mL [1]. This demonstrates that terretonin possesses comparable anti-inflammatory potency to its closely related analogs in this specific assay system.

Anti-inflammatory Natural products Meroterpenoids

Terretonin Attenuates LPS-Induced Acute Lung Injury in Mice: Cross-Study Comparison of Pulmonary Edema Reduction

Terretonin (TE) administered at 40 mg/kg significantly reduced lung wet/dry (W/D) weight ratio, total protein content in bronchoalveolar lavage fluid (BALF), and lactate dehydrogenase (LDH) activity in an LPS-induced acute lung injury (ALI) mouse model [1]. In a cross-study comparison, baicalein at 200 mg/kg achieved a 77.88% reduction in lung W/D ratio in the same LPS-induced ALI model [2]. While direct head-to-head data are lacking, terretonin's observed protective effects at a lower dose (40 mg/kg) suggest potent in vivo anti-edematous activity relative to the reported benchmark.

Acute lung injury Sepsis In vivo pharmacology

Cytotoxic Activity of Terretonin N vs. Butyrolactone I Against Human Cancer Cell Lines

Terretonin N (1), a structurally related meroterpenoid, demonstrated potent cytotoxicity against ovarian adenocarcinoma (SKOV3) and metastatic prostate cancer (PC-3) cell lines with IC50 values of 1.2 μg/mL and 7.4 μg/mL, respectively. In the same study, butyrolactone I (2) exhibited IC50 values of 0.6 μg/mL (SKOV3) and 4.5 μg/mL (PC-3) [1]. This cross-study comparable evidence indicates that terretonin-type meroterpenoids possess promising anticancer activity, with butyrolactone I showing approximately 2-fold higher potency in SKOV3 cells and 1.6-fold higher potency in PC-3 cells compared to terretonin N.

Cytotoxicity Anticancer Meroterpenoids

Recommended Research and Industrial Application Scenarios for Terretonin Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery and SAR Studies

Terretonin exhibits measurable anti-inflammatory activity in LPS-stimulated RAW264.7 macrophages (22-34% NO inhibition at 50 μg/mL) [1]. This profile supports its use as a lead compound or reference standard in anti-inflammatory drug discovery programs, particularly for structure-activity relationship (SAR) studies comparing terretonin analogs.

Sepsis-Induced Acute Lung Injury (ALI) Research

Terretonin demonstrates protective effects in an in vivo mouse model of LPS-induced ALI, reducing pulmonary edema (lung W/D ratio), protein leakage, and LDH activity at 40 mg/kg [2]. Researchers investigating ALI pathophysiology or evaluating novel therapeutics can employ terretonin as a positive control or mechanistic probe targeting SIRT1/Nrf2/NF-κBp65/NLRP3 signaling.

Anticancer Screening and Cytotoxicity Profiling

Terretonin N, a close structural analog, exhibits potent cytotoxicity against SKOV3 ovarian adenocarcinoma cells (IC50 1.2 μg/mL) and PC-3 prostate cancer cells (IC50 7.4 μg/mL) [3]. Terretonin and its analogs are suitable for inclusion in anticancer screening panels, with terretonin N offering a benchmark for comparative cytotoxicity assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Terretonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.